4-Methoxy-2-phenylpyridine

CAS No.: 53698-56-9

Cat. No.: VC2814955

Molecular Formula: C12H11NO

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53698-56-9 |

|---|---|

| Molecular Formula | C12H11NO |

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | 4-methoxy-2-phenylpyridine |

| Standard InChI | InChI=1S/C12H11NO/c1-14-11-7-8-13-12(9-11)10-5-3-2-4-6-10/h2-9H,1H3 |

| Standard InChI Key | OXUCGUHGNJQWMT-UHFFFAOYSA-N |

| SMILES | COC1=CC(=NC=C1)C2=CC=CC=C2 |

| Canonical SMILES | COC1=CC(=NC=C1)C2=CC=CC=C2 |

Introduction

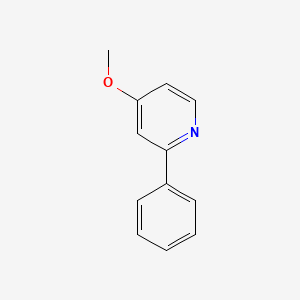

Chemical Structure and Properties

4-Methoxy-2-phenylpyridine is a pyridine derivative with a methoxy group at position 4 and a phenyl group at position 2. The structural features of this compound contribute to its distinct chemical behavior and potential applications.

Basic Chemical Information

The following table summarizes the key chemical identifiers and physical properties of 4-Methoxy-2-phenylpyridine:

| Property | Value |

|---|---|

| CAS Number | 53698-56-9 |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | 4-methoxy-2-phenylpyridine |

| InChI | InChI=1S/C12H11NO/c1-14-11-7-8-13-12(9-11)10-5-3-2-4-6-10/h2-9H,1H3 |

| InChIKey | OXUCGUHGNJQWMT-UHFFFAOYSA-N |

| SMILES | COC1=CC(=NC=C1)C2=CC=CC=C2 |

| Appearance | White solid |

Spectroscopic Properties

The compound exhibits characteristic spectroscopic properties that aid in its identification and structural confirmation. While comprehensive NMR data specific to 4-Methoxy-2-phenylpyridine wasn't provided in the search results, related compounds show typical aromatic signals in the ¹H NMR spectra, with the methoxy group appearing as a distinct singlet around 3.9 ppm .

Predicted Collision Cross Section

Mass spectrometry data provides valuable information for analytical identification of the compound. The predicted collision cross-section (CCS) values for various adducts of 4-Methoxy-2-phenylpyridine are presented below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 186.09134 | 139.1 |

| [M+Na]⁺ | 208.07328 | 155.3 |

| [M+NH₄]⁺ | 203.11788 | 148.8 |

| [M+K]⁺ | 224.04722 | 146.9 |

| [M-H]⁻ | 184.07678 | 144.1 |

| [M+Na-2H]⁻ | 206.05873 | 150.4 |

| [M]⁺ | 185.08351 | 143.0 |

| [M]⁻ | 185.08461 | 143.0 |

These values are essential for analytical chemists identifying the compound through mass spectrometry techniques .

Synthesis Methods

Multiple synthetic routes have been developed for the preparation of 4-Methoxy-2-phenylpyridine, showcasing the versatility of synthetic approaches to this compound.

Palladium-Free Synthesis

A significant advancement in the synthesis of 4-aryl-2-phenylpyridines, including 4-Methoxy-2-phenylpyridine, was reported by Davidson et al., who developed a palladium-free route starting from tert-butyl 4-oxopiperidine-1-carboxylate. This method involves:

-

Reaction with aryllithium

-

Trifluoroacetic acid dehydration/deprotection

-

Oxidation with 2-iodoylbenzoic acid

-

Phenylation

This approach represents a versatile method that avoids expensive palladium catalysts and uses relatively low-cost reagents .

Organolithium Reagent Methods

The use of organolithium reagents represents another synthetic pathway for producing 4-aryl-2-phenylpyridine ligands. This approach offers advantages including:

-

Use of low-cost reagents

-

Avoidance of air-sensitive catalysts

-

Potential for higher yields under optimized conditions

These methods contribute to the accessibility of the compound for research purposes .

Applications and Research Findings

4-Methoxy-2-phenylpyridine has garnered interest in various fields due to its unique structural features and potential applications.

Medicinal Chemistry Applications

Recent research has revealed promising biological activities for 4-Methoxy-2-phenylpyridine:

-

Anti-cancer potential: A 2023 study demonstrated in vitro activity against breast cancer cells, suggesting potential applications in oncology research.

-

Additional therapeutic potential: A 2024 study (details incomplete in available data) indicated other potential therapeutic applications, highlighting the compound's ongoing investigation in medicinal chemistry.

Materials Science Applications

The compound's structural characteristics make it valuable for materials science applications, particularly as a ligand in coordination chemistry. The presence of both pyridine nitrogen and methoxy oxygen offers multiple coordination sites for metal binding, making it potentially useful in:

-

Coordination complexes

-

Catalytic systems

-

Functional materials with specific electronic or optical properties

Ligand Chemistry

As a derivative of 2-phenylpyridine (ppy), 4-Methoxy-2-phenylpyridine has potential applications in developing metal complexes with enhanced photophysical properties. Research by Davidson et al. demonstrated that modifications to the pyridyl ring of ppy ligands can result in enhanced photophysical properties of iridium(III) complexes, suggesting similar applications for 4-Methoxy-2-phenylpyridine .

Related Compounds and Structural Analogues

Understanding structural analogues provides valuable context for comprehending the chemical behavior and potential applications of 4-Methoxy-2-phenylpyridine.

Structural Variations

Several related compounds share structural similarities with 4-Methoxy-2-phenylpyridine:

These structural analogues provide insight into how minor modifications to the core structure can influence physical, chemical, and biological properties.

Reactivity Patterns

The reactivity of 4-methoxypyridine derivatives has been studied in various contexts. For instance, 4-methoxypyridine has been shown to form pyridinium salts that undergo nucleophilic addition reactions, suggesting potential similar reactivity for 4-Methoxy-2-phenylpyridine .

Analytical Methods for Identification

Several analytical techniques are employed for the identification and characterization of 4-Methoxy-2-phenylpyridine.

Spectroscopic Methods

-

NMR Spectroscopy: While specific NMR data for 4-Methoxy-2-phenylpyridine wasn't detailed in the search results, related compounds show characteristic patterns that would be expected for this compound as well.

-

Mass Spectrometry: The compound can be identified through its molecular ion peak (m/z 185.08351) and various adducts as detailed in Section 1.3 .

-

UV-Visible Spectroscopy: As an aromatic compound with conjugated systems, 4-Methoxy-2-phenylpyridine would exhibit characteristic absorption in the UV region, though specific data wasn't provided in the search results.

Chromatographic Methods

Column chromatography using heptane:ethylacetate (7:3) as the mobile phase has been reported as an effective method for the isolation and purification of 4-Methoxy-2-phenylpyridine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume